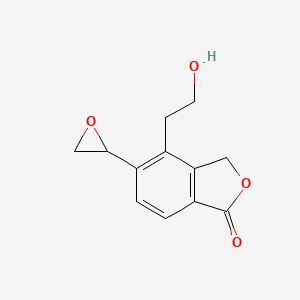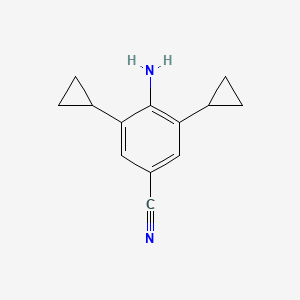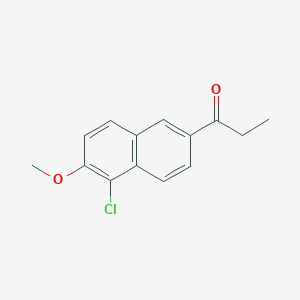
Difluoromethyl 2-fluorophenyl sulphide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Difluoromethyl 2-fluorophenyl sulphide is an organofluorine compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound features a difluoromethyl group and a 2-fluorophenyl group attached to a sulfur atom, making it a valuable building block in organic synthesis and pharmaceutical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Difluoromethyl 2-fluorophenyl sulphide typically involves the reaction of difluoromethyl phenyl sulfone with appropriate reagents under controlled conditions. One common method includes the use of difluoromethyl phenyl sulfone as a difluoromethyl anion equivalent in nucleophilic substitution reactions . The reaction conditions often involve the use of bases such as potassium tert-butoxide and solvents like dimethyl sulfoxide (DMSO) to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques to ensure high-quality production.
Analyse Chemischer Reaktionen
Types of Reactions
Difluoromethyl 2-fluorophenyl sulphide undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoromethyl group acts as a nucleophile.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Cross-Coupling Reactions: The compound can be involved in cross-coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include bases like potassium tert-butoxide, nucleophiles such as alkyl halides, and solvents like DMSO . Reaction conditions often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction type. For example, nucleophilic substitution reactions can yield difluoromethylated products, while cross-coupling reactions can produce complex organic molecules with new carbon-carbon bonds .
Wissenschaftliche Forschungsanwendungen
Difluoromethyl 2-fluorophenyl sulphide has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of Difluoromethyl 2-fluorophenyl sulphide involves its ability to act as a nucleophile or electrophile in various chemical reactions. The difluoromethyl group can participate in nucleophilic substitution reactions, while the 2-fluorophenyl group can engage in electrophilic aromatic substitution . These interactions allow the compound to modify target molecules and pathways, making it a versatile tool in chemical synthesis and research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Difluoromethyl phenyl sulfone: Similar in structure but lacks the 2-fluorophenyl group.
Difluoromethyl 2-pyridyl sulfone: Contains a pyridyl group instead of a phenyl group, offering different reactivity and applications.
Difluoromethyl triflate: Features a triflate group, which provides different chemical properties and reactivity.
Uniqueness
Difluoromethyl 2-fluorophenyl sulphide is unique due to the presence of both a difluoromethyl group and a 2-fluorophenyl group attached to a sulfur atom. This combination imparts distinct chemical properties, making it a valuable reagent in various chemical transformations and research applications .
Eigenschaften
Molekularformel |
C7H5F3S |
|---|---|
Molekulargewicht |
178.18 g/mol |
IUPAC-Name |
1-(difluoromethylsulfanyl)-2-fluorobenzene |
InChI |
InChI=1S/C7H5F3S/c8-5-3-1-2-4-6(5)11-7(9)10/h1-4,7H |
InChI-Schlüssel |
PCKMXAFMQIGEBM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)F)SC(F)F |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1H-Pyrazolo[3,4-d]pyrimidine-3,4-diamine, N,N'-diphenyl-](/img/structure/B8687626.png)



![4-[(3-Methylbutanoyl)amino]butanoic acid](/img/structure/B8687664.png)


